molecular formula C8H11NOS B13165915 3-Amino-1-(thiophen-3-yl)butan-2-one

3-Amino-1-(thiophen-3-yl)butan-2-one

Cat. No.: B13165915
M. Wt: 169.25 g/mol
InChI Key: VCXMFEGOWUZFEB-UHFFFAOYSA-N
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Description

3-Amino-1-(thiophen-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-3-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with an appropriate amine and a ketone precursor under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-1-(thiophen-3-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-3-yl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(thiophen-2-yl)butan-2-one
  • 3-Amino-1-(furan-3-yl)butan-2-one
  • 3-Amino-1-(pyridin-3-yl)butan-2-one

Uniqueness

3-Amino-1-(thiophen-3-yl)butan-2-one is unique due to the presence of the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics, such as organic semiconductors and light-emitting diodes.

Biological Activity

3-Amino-1-(thiophen-3-yl)butan-2-one is an organic compound notable for its unique structural features, which include a thiophene ring and an amino group. These characteristics suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding, while the thiophene ring can engage in π-π stacking interactions. These interactions may lead to the modulation of various biological pathways, including enzyme inhibition or receptor activation.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities by inhibiting nitric oxide (NO) production in macrophages. For example, derivatives with thiophene structures have shown significant inhibition rates in LPS-stimulated RAW 264.7 macrophages . The potential for this compound to exert similar effects warrants further investigation.

Anticancer Potential

The anticancer properties of thiophene derivatives are well-documented. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Although direct studies on this compound are scarce, its structural features position it as a candidate for anticancer drug development.

Research Findings and Case Studies

Study Findings Relevance
BenchchemDescribes the compound's potential as a bioactive molecule targeting enzyme inhibition and receptor modulation.Highlights the compound's role in drug discovery.
MDPIDiscusses the antimicrobial and anti-inflammatory properties of thiophene derivatives.Suggests similar activities could be present in this compound.
MDPIReports on various thiophene compounds exhibiting significant anticancer activity.Indicates potential for further exploration in cancer therapeutics.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-1-thiophen-3-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3

InChI Key

VCXMFEGOWUZFEB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CSC=C1)N

Origin of Product

United States

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